2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Description
Molecular Formula: C₁₀H₁₆N₂O₃ Molecular Weight: 212.25 g/mol Structural Features: This compound features a pyrazole core substituted with two methyl groups (3,5-positions), an ethoxymethyl group (1-position), and an acetic acid moiety (4-position) .
Properties
IUPAC Name |
2-[1-(ethoxymethyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-6-12-8(3)9(5-10(13)14)7(2)11-12/h4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFNSXQPZLUJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(C(=N1)C)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the reaction of ethoxymethyl pyrazole derivatives with acetic acid under controlled conditions. The process may include steps such as:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Acetylation: The final step involves the acetylation of the pyrazole derivative to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods would involve large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and acetic acid groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyrazole 1-Position
Compound A : (3,5-Dimethyl-1H-pyrazol-4-yl)acetic Acid
- Formula : C₇H₁₀N₂O₂
- Molecular Weight : 154.17 g/mol
- Key Difference : Lacks a substituent at the pyrazole 1-position.
Compound B : 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid
- Formula : C₉H₁₄N₂O₂
- Molecular Weight : 182.22 g/mol
- Key Difference : Ethyl group (C₂H₅) at the 1-position instead of ethoxymethyl.
- Impact : The ethyl group increases lipophilicity (logP) compared to the ethoxymethyl group, which may enhance membrane permeability but reduce aqueous solubility .
Compound C : 2-[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic Acid
Aromatic and Bulky Substituents
Compound D : 2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid
- Formula : C₁₃H₁₂F₂N₂O₂
- Molecular Weight : 266.24 g/mol
- Key Difference : Aromatic difluorophenyl group at the 1-position.
Compound E : 2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic Acid
Methyl Group Variations on the Pyrazole Core
Compound F : 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic Acid
Structural and Property Analysis Table
| Compound | 1-Position Substituent | Molecular Weight (g/mol) | Key Property Differences vs. Target Compound |
|---|---|---|---|
| Target Compound | Ethoxymethyl (CH₂OCH₂CH₃) | 212.25 | Baseline for comparison |
| A | H | 154.17 | Lower polarity, reduced solubility |
| B | Ethyl (C₂H₅) | 182.22 | Higher lipophilicity, lower polarity |
| C | Difluoromethyl (CF₂H) | 216.18 | Enhanced metabolic stability |
| D | 3,4-Difluorophenyl | 266.24 | Increased hydrophobicity, aromatic interactions |
| E | Phenyl | 230.26 | Conjugation effects, UV activity |
| F | Methyl | 168.20 | Steric hindrance, restricted rotation |
Research Implications
- Solubility & Bioavailability : The ethoxymethyl group in the target compound balances polarity and lipophilicity, making it more water-soluble than B and D but less stable than C .
- Metabolic Stability : The difluoromethyl group in C offers superior resistance to oxidative metabolism compared to the target compound’s ethoxymethyl group .
- Target Binding : Bulky substituents in D and E may enhance affinity for hydrophobic binding pockets, whereas the target compound’s smaller substituent could favor interactions with polar residues .
Biological Activity
2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid, with the CAS number 1480332-97-5, is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antibacterial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
- Molecular Formula : C₁₀H₁₆N₂O₃
- Molecular Weight : 212.25 g/mol
- Structure : The compound features a pyrazole ring substituted with an ethoxymethyl group and an acetic acid moiety.
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit significant antitumor properties. A study involving a series of pyrazole compounds demonstrated their ability to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR. These enzymes are critical in the proliferation of cancer cells, suggesting that this compound may possess similar inhibitory effects.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | BRAF(V600E) | TBD |
| Other Pyrazoles | EGFR | TBD |
Anti-inflammatory Effects
Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. For instance, compounds in this class have been shown to reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-induced models. This suggests that this compound could be beneficial in treating inflammatory conditions.
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has also been explored. In vitro studies have shown that certain pyrazoles can disrupt bacterial cell membranes, leading to cell lysis. Although specific data on this compound is limited, its structural similarities to other active pyrazoles suggest potential antibacterial activity.
Case Study 1: Antitumor Evaluation
A recent study synthesized several pyrazole derivatives and evaluated their activity against various cancer cell lines. The study found that certain structural modifications enhanced their potency against BRAF(V600E) mutant cells. While specific results for this compound were not detailed, the findings underscore the importance of structure-activity relationships in drug design.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory effects of pyrazole compounds, researchers observed a significant decrease in inflammatory markers in treated groups compared to controls. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are pivotal in mediating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
